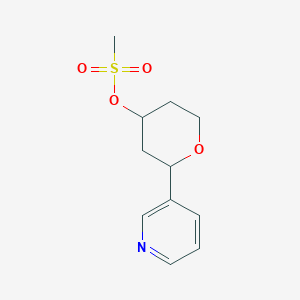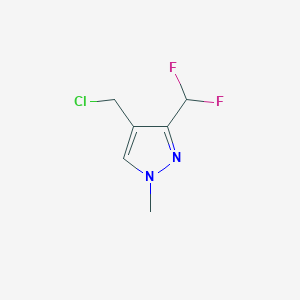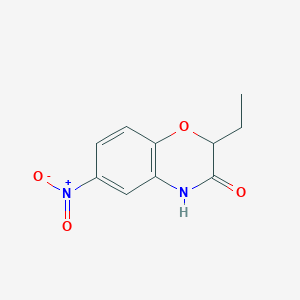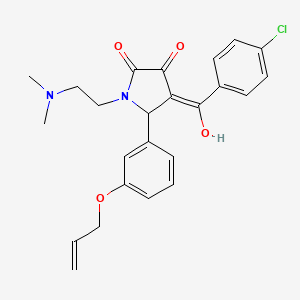
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide is a compound of notable interest in various fields of scientific research. This complex molecule combines several functional groups which contribute to its diverse range of chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide involves a multi-step synthetic route, typically starting with the formation of the 1,3,5-triazine core. This is achieved through the reaction of cyanuric chloride with appropriate amines and methoxy groups under controlled conditions. The dimethylamino and methoxy substitutions are then introduced sequentially. The fluorophenoxyacetamide moiety is then attached via nucleophilic substitution, often requiring precise temperature and pH control to optimize yield and purity.
Industrial Production Methods: On an industrial scale, production is scaled up using large reactors designed to handle the exothermic nature of these reactions. Continuous flow methods may be employed to enhance efficiency and safety, ensuring consistent product quality. Reaction conditions are monitored and adjusted in real-time to maintain optimal reaction rates and minimize by-product formation.
Types of Reactions it Undergoes
Substitution Reactions: The fluorine and methoxy groups on the aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing further functionalization of the molecule.
Oxidation and Reduction: The dimethylamino group can undergo oxidation to form corresponding N-oxides or reduction to form secondary or primary amines.
Condensation Reactions: The acetamide group can engage in condensation reactions to form various derivatives, expanding its potential chemical space.
Common Reagents and Conditions Used
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction processes.
Substitution Reagents: Alkyl halides, sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Aromatic Substitution Products: Enhanced by electron-withdrawing or electron-donating groups introduced via substitution.
Amine Derivatives: Resulting from the reduction of the dimethylamino group.
科学的研究の応用
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide finds extensive use across multiple disciplines:
Chemistry: Used as a reagent or intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its therapeutic potential, including as an antimicrobial or anticancer agent, owing to its unique structure and reactivity.
Industry: Applied in the development of new materials, including polymers and specialty chemicals.
作用機序
The mechanism by which this compound exerts its effects is largely dependent on its interactions with specific molecular targets. For instance:
Molecular Targets: It may bind to enzyme active sites, altering enzyme activity, or interact with DNA, influencing gene expression.
Pathways Involved: Its biological activity often involves disrupting cellular processes such as signal transduction or metabolic pathways, leading to its observed effects.
類似化合物との比較
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide is unique compared to similar compounds due to its distinct substitution pattern on the triazine ring and the presence of the fluorophenoxyacetamide group. Similar compounds include:
N-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide
N-((4-(dimethylamino)-6-ethoxy-1,3,5-triazin-2-yl)methyl)-2-(4-chlorophenoxy)acetamide
These variations in the substituent groups result in differing reactivity and application profiles, highlighting the unique chemical properties of this compound.
This compound, therefore, stands out due to its specific combination of functional groups, offering a diverse range of applications and reactions in scientific research and industrial processes.
特性
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O3/c1-21(2)14-18-12(19-15(20-14)23-3)8-17-13(22)9-24-11-6-4-10(16)5-7-11/h4-7H,8-9H2,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBPCHWWXRLDKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)COC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-benzyl-4-{[2-(methylsulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2694011.png)



![1-(4-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B2694019.png)
![N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N'-isopropylurea](/img/structure/B2694020.png)
![1-((1R,5S)-8-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2694022.png)
![benzyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2694023.png)


![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2694028.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2694032.png)

